GlyT1 Inhibitory Potency: Azepane Parent vs. Optimized Sulfonamide Derivatives
2-Azepan-1-yl-2-phenyl-ethylamine exhibits moderate GlyT1 inhibitory activity (IC50 = 2 μM) as a standalone compound, which is approximately 54-fold less potent than its optimized N-benzenesulfonamide derivative (IC50 = 37 nM) [1]. This potency gap establishes the parent compound as a critical synthetic intermediate rather than a final pharmacological agent.
| Evidence Dimension | GlyT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2 μM (2000 nM) |
| Comparator Or Baseline | N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide derivative (compound 39): 37 nM |
| Quantified Difference | 54-fold increase in potency upon sulfonamide derivatization |
| Conditions | In vitro glycine uptake inhibition assay; rat brain synaptosomes ; recombinant human GlyT1 in cellular context [1] |
Why This Matters
This differentiation is critical for procurement decisions: the parent compound is valued for its derivatization potential, not its intrinsic potency, making it a strategic building block for medicinal chemistry programs targeting GlyT1.
- [1] Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881. View Source
